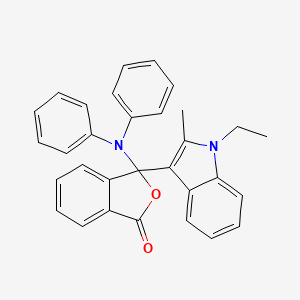

1(3H)-Isobenzofuranone, 3-(diphenylamino)-3-(1-ethyl-2-methyl-1H-indol-3-yl)-

Description

This compound belongs to the isobenzofuranone class, characterized by a fused benzene and furanone ring system. The 3-position of the isobenzofuranone core is substituted with two functional groups:

- Diphenylamino group: A tertiary amine with two phenyl substituents, contributing to electronic and steric effects.

Properties

CAS No. |

67697-46-5 |

|---|---|

Molecular Formula |

C31H26N2O2 |

Molecular Weight |

458.5 g/mol |

IUPAC Name |

3-(1-ethyl-2-methylindol-3-yl)-3-(N-phenylanilino)-2-benzofuran-1-one |

InChI |

InChI=1S/C31H26N2O2/c1-3-32-22(2)29(26-19-11-13-21-28(26)32)31(27-20-12-10-18-25(27)30(34)35-31)33(23-14-6-4-7-15-23)24-16-8-5-9-17-24/h4-21H,3H2,1-2H3 |

InChI Key |

KVDCSHMOMPLXEU-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=C(C2=CC=CC=C21)C3(C4=CC=CC=C4C(=O)O3)N(C5=CC=CC=C5)C6=CC=CC=C6)C |

Origin of Product |

United States |

Biological Activity

1(3H)-Isobenzofuranone, 3-(diphenylamino)-3-(1-ethyl-2-methyl-1H-indol-3-yl)- is a complex organic compound with significant biological activity. Its unique structure, characterized by an isobenzofuranone core combined with diphenylamino and indole moieties, suggests potential applications in pharmaceuticals and other fields. This article explores its biological activities, synthesis, and related research findings.

- Molecular Formula : C29H30N2O2

- Molecular Weight : 438.57 g/mol

The compound's reactivity is influenced by the electron-rich indole and diphenylamino groups, which facilitate nucleophilic substitutions and electrophilic additions. These reactions can lead to derivatives with enhanced properties.

Antioxidant Activity

Research indicates that derivatives of isobenzofuranones exhibit significant antioxidant properties. For instance, (Z)-3-benzylideneisobenzofuran-1(3H)-ones have shown promising antioxidant activity with varying efficacy:

| Entry No. | Compound | Antioxidant Activity (IC50 in µg/mL) |

|---|---|---|

| 1 | 28a | 14.38 ± 0.09 |

| 2 | 28b | 8.88 ± 0.12 |

| 3 | 28c | 6.33 ± 0.08 |

These compounds demonstrated lower IC50 values compared to standard antioxidants like ascorbic acid (IC50 = 4.57 µg/mL), indicating their potential as effective antioxidant agents .

Antiplatelet Activity

In addition to antioxidant effects, certain isobenzofuranone derivatives have been evaluated for their antiplatelet activity. For example:

| Entry No. | Compound | AA-Induced Antiplatelet Activity (IC50 in µg/mL) |

|---|---|---|

| 1 | 28a | 64.57 ± 0.58 |

| 2 | 28b | 44.66 ± 0.41 |

| 3 | 28c | 19.57 ± 0.28 |

These results indicate that these compounds can inhibit platelet aggregation induced by arachidonic acid (AA), suggesting potential therapeutic applications in cardiovascular diseases .

Cytotoxicity Studies

Studies on cytotoxicity against various cancer cell lines have shown that isobenzofuranone derivatives can exhibit significant antiproliferative effects:

| Cell Line | Compound | IC50 (µg/mL) |

|---|---|---|

| HeLa (Cervical) | Compound A | 21.00 |

| HCT116 (Colorectal) | Compound B | >25 |

| A549 (Lung) | Compound C | <10 |

These findings highlight the potential of these compounds in cancer therapy .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of biological activities of isobenzofuranone derivatives:

- Synthesis of Functionalized Isobenzofuranones : Researchers synthesized various functionalized isobenzofuranones and assessed their biological activities, confirming their potential as antioxidants and antiplatelet agents .

- Antimicrobial Properties : Some derivatives have also been tested for antimicrobial activity against bacteria such as Staphylococcus aureus, showing promising results that warrant further investigation .

- Structure-Activity Relationship (SAR) : The structural complexity of these compounds allows for diverse modifications that can enhance their biological activities, making them valuable candidates for drug development .

Scientific Research Applications

Chemical Characteristics

- Molecular Formula : C31H26N2O2

- Molecular Weight : Approximately 458.5 g/mol

- Structure : The compound's structure allows for diverse reactivity, including nucleophilic substitutions and electrophilic additions, which can modify its properties such as solubility and color characteristics.

Applications in Industry

Dyes and Pigments

1(3H)-Isobenzofuranone derivatives are extensively used in the dye industry due to their vibrant colors and stability. They are particularly effective in thermal paper applications where color change upon heat exposure is essential. The compound's ability to form various derivatives through chemical reactions enhances its utility in producing dyes with specific properties tailored for different applications.

Pharmaceuticals

Research indicates that compounds related to 1(3H)-isobenzofuranone exhibit significant biological activities. They are being investigated for their potential roles in treating various diseases due to their interaction with biological targets. For instance, the binding affinity of these compounds with certain enzymes or receptors may lead to therapeutic effects in conditions like cancer or neurodegenerative diseases.

Binding Affinity Studies

Recent studies have focused on the interaction of 1(3H)-isobenzofuranone derivatives with biological targets. These studies often employ techniques such as:

- Surface Plasmon Resonance (SPR) : Used to measure binding interactions in real-time.

- Fluorescence Spectroscopy : Employed to study conformational changes upon binding.

Results indicate that these compounds may serve as inhibitors or modulators of specific pathways involved in disease progression.

Research has demonstrated that 1(3H)-isobenzofuranone derivatives possess antioxidant properties, making them candidates for combating oxidative stress-related diseases. For example:

- Neuroprotection : The compounds have shown promise in protecting neuronal cells from oxidative damage, suggesting potential applications in neurodegenerative disease therapies.

- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties that could be beneficial in treating conditions characterized by chronic inflammation.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs, their substituents, and observed properties:

Preparation Methods

Preparation Methods of 1(3H)-Isobenzofuranone, 3-(diphenylamino)-3-(1-ethyl-2-methyl-1H-indol-3-yl)-

General Synthetic Strategy

The synthesis of this compound can be broadly divided into two key stages:

- Formation of the isobenzofuranone (phthalide) core

- Introduction of the diphenylamino and substituted indolyl groups at the 3-position

The isobenzofuranone core is typically constructed via cyclization reactions involving ortho-substituted benzoic acid derivatives or their equivalents, often under acidic or Lewis acid catalysis. Subsequent functionalization at the 3-position involves nucleophilic substitution or coupling reactions with diphenylamine and indole derivatives.

Specific Preparation Routes

Acid-Mediated Cyclization and Condensation

An improved method for synthesizing 3-(1H-indol-3-yl)benzofuran-2(3H)-ones, structurally related to the target compound, involves a Brønsted acid-mediated cascade reaction between 3-(2-nitrovinyl)-1H-indoles and phenols. This method proceeds through:

- Nucleophilic addition of phenol to the electron-deficient alkene moiety

- Hydrolysis of the nitroalkane intermediate to hydroxamic acid

- Intramolecular nucleophilic attack forming the lactone ring (isobenzofuranone)

This approach efficiently constructs the benzofuranone core with an indolyl substituent at the 3-position, providing a platform for further functionalization with diphenylamino groups.

Reaction of 2-Formylbenzoic Acid with Diphenylamine

The diphenylamino moiety can be introduced via reaction of 2-formylbenzoic acid with diphenylamine through an iminium ion intermediate, leading to the formation of 3-(diphenylamino)isobenzofuran-1(3H)-one derivatives. This reaction is notable for:

- Formation of the isobenzofuranone ring concomitant with diphenylamino substitution

- High regioselectivity and structural integrity of the lactone ring

The molecular structure analysis confirms planar ring systems with characteristic dihedral angles, indicating the stability of the synthesized compound.

Halogenated Carboxylic Acid Anhydride Route

A patented method describes the preparation of isobenzofuran-1(3H)-one derivatives by reacting halogenated carboxylic acid anhydrides with specific aromatic compounds at elevated temperatures (50°C to 140°C). Although this patent focuses on (Z)-3-butylideneisobenzofuran-1(3H)-one, the methodology is adaptable for preparing substituted isobenzofuranones by selecting appropriate reactants, potentially including diphenylamino and indolyl substituted precursors.

Reaction Conditions and Catalysts

Purification and Characterization

- Purification : Typically involves extraction with organic solvents (ethyl acetate), washing with brine, drying over sodium sulfate, and concentration under reduced pressure. Chromatographic techniques such as column chromatography may be employed for final purification.

- Characterization : Confirmed by NMR (1H and 13C), IR spectroscopy, mass spectrometry (HRMS, LC-MS), and X-ray crystallography for structural confirmation.

Data Table: Summary of Preparation Methods for 1(3H)-Isobenzofuranone, 3-(diphenylamino)-3-(1-ethyl-2-methyl-1H-indol-3-yl)-

Q & A

Q. What synthetic methodologies are optimal for preparing 3-(diphenylamino)-substituted isobenzofuranones, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of 3-(diphenylamino)isobenzofuranone derivatives typically involves condensation reactions between 2-formylbenzoic acid and amines. For example, 3-(diphenylamino)isobenzofuran-1(3H)-one was synthesized by heating diphenylamine and 2-formylbenzoic acid at 120°C without solvent, yielding 92% product after recrystallization in ethanol . Key considerations:

- Solvent-free conditions reduce side reactions and improve yield.

- Temperature control (e.g., 120°C) ensures efficient imine formation without decomposition.

- Characterization via single-crystal X-ray diffraction (as in ) confirms stereochemistry and purity.

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- Single-crystal X-ray diffraction is critical for resolving bond lengths, dihedral angles (e.g., 63.58° between aromatic rings in ), and hydrogen-bonding networks.

- Spectroscopic techniques :

- NMR (¹H/¹³C) identifies substituent environments (e.g., indole NH signals at δ ~10 ppm).

- FT-IR confirms lactone C=O stretches (~1750 cm⁻¹) and aromatic C-H bending.

- Computational modeling (DFT) predicts electronic properties like HOMO-LUMO gaps and charge distribution .

Advanced Research Questions

Q. How do supramolecular interactions influence the crystallographic packing of this compound, and how can this inform materials design?

Methodological Answer: Weak intermolecular interactions (e.g., C–H⋯O, N–H⋯N) govern crystal packing. In 3-(diphenylamino)isobenzofuranone , C–H⋯O interactions form eight-membered synthons, creating chains along the [001] axis . To analyze:

- Use Hirshfeld surface analysis to quantify interaction contributions (e.g., O⋯H contacts ~20% in similar structures ).

- Apply topology tools (RCSB PDB) to map hydrogen-bonding motifs (e.g., edge-fused R44(20) rings in ).

- Implications for materials science : Tuning substituents (e.g., indole alkyl groups) can modulate π-π stacking for optoelectronic applications.

Q. What strategies are effective for resolving contradictions between experimental and computational data (e.g., logP, dipole moments)?

Methodological Answer:

- Experimental validation : Compare measured logP (e.g., 5.74 for a fluoranthenyl analog ) with computational predictions (e.g., Molinspiration, ACD/Labs). Discrepancies may arise from solvent effects or protonation states.

- Sensitivity analysis : Vary DFT functional parameters (B3LYP vs. M06-2X) to assess dipole moment reliability .

- Cross-reference crystallographic data : Lattice parameters (e.g., unit cell dimensions in ) can validate molecular geometries from simulations.

Q. How can structure-activity relationships (SAR) be explored for pharmacological applications?

Methodological Answer:

- Biological assays : Test derivatives against targets like HIV protease (inspired by fuscinarin ) or Helicobacter pylori (as with spirolaxine ).

- SAR variables :

- Molecular docking : Use MOE or AutoDock to simulate interactions with viral enzymes (e.g., PDB ID 1D4K ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.